Magnesium, bromopentyl-
Description
Historical Development and Significance of Grignard Reagents in Organic Synthesis
The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 revolutionized the field of organic synthesis. thermofisher.comtcichemicals.com This breakthrough, for which Grignard was a co-recipient of the 1912 Nobel Prize in Chemistry, provided a relatively straightforward method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. ebsco.comnumberanalytics.combritannica.com Prior to Grignard's work, creating these bonds was a significant challenge for chemists. numberanalytics.com The reagents, which bear his name, are formed by the reaction of an organic halide with magnesium metal, typically in an ether solvent. ebsco.combyjus.com
The significance of Grignard reagents lies in their versatility and reactivity. numberanalytics.comtutorchase.com They act as potent nucleophiles, capable of attacking a wide range of electrophilic functional groups. numberanalytics.com This reactivity opened up new pathways for the synthesis of a vast array of organic compounds, including alcohols, carboxylic acids, and ketones. ebsco.combritannica.com Over a century after their discovery, Grignard reagents remain one of the most widely used classes of organometallic reagents in organic synthesis. acs.org
The Role of Alkylmagnesium Halides in Modern Synthetic Chemistry
Alkylmagnesium halides, the general class to which bromopentylmagnesium belongs, continue to be indispensable tools in contemporary synthetic chemistry. Their primary role remains the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and other complex organic molecules. thermofisher.comtutorchase.com
The utility of alkylmagnesium halides extends to their ability to react with a diverse array of electrophiles. For instance, their reaction with aldehydes and ketones is a classic and reliable method for the synthesis of secondary and tertiary alcohols, respectively. thermofisher.comebsco.com They also react with esters to form tertiary alcohols and with carbon dioxide to produce carboxylic acids. masterorganicchemistry.com
Modern advancements have further expanded the applications of Grignard reagents. The development of transition-metal catalyzed cross-coupling reactions, for example, allows for the formation of carbon-carbon bonds between Grignard reagents and organic halides. acs.orgwikipedia.org This has proven to be a powerful method for the synthesis of complex molecules. Furthermore, the use of additives like lithium chloride can modify the reactivity and selectivity of Grignard reagents, enabling transformations that are not possible with the classical reagents alone. strath.ac.uk
Specific Contextualization of Pentylmagnesium Bromide within Grignard Chemistry
Pentylmagnesium bromide (C₅H₁₁MgBr) is a specific example of a Grignard reagent that serves as a valuable tool in organic synthesis. github.comguidechem.com As an alkylmagnesium bromide, it embodies the characteristic reactivity of this class of compounds, acting as a strong nucleophile and a strong base. britannica.comguidechem.com
It is typically prepared by reacting 1-bromopentane (B41390) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). tcichemicals.com The resulting solution of pentylmagnesium bromide is then used in a variety of chemical transformations. sigmaaldrich.com
Some specific applications of pentylmagnesium bromide include its use in the synthesis of alkanes through nickel- or copper-catalyzed cross-coupling reactions with alkyl fluorides. sigmaaldrich.com It is also employed in the preparation of hydroxypiperidinones via an addition-cyclization-deprotection process with aldimines. sigmaaldrich.com Furthermore, it has been utilized in the synthesis of a key intermediate for the total synthesis of the alkaloid (+)-hyperaspine and in the surface alkylation of silicon wafers. sigmaaldrich.com These examples highlight the utility of pentylmagnesium bromide as a versatile reagent for constructing complex molecular architectures.
Interactive Data Tables
Table 1: Properties of Pentylmagnesium Bromide
| Property | Value |
|---|---|
| Linear Formula | C₅H₁₁MgBr sigmaaldrich.com |
| Molecular Weight | 175.35 g/mol sigmaaldrich.com |
| CAS Number | 693-25-4 sigmaaldrich.com |
| Density | 0.947 g/mL at 25 °C sigmaaldrich.com |
| Appearance | Colorless to yellow liquid guidechem.com |
| Solubility | Typically used as a solution in diethyl ether or THF tcichemicals.com |
Table 2: Common Reactions of Pentylmagnesium Bromide
| Reactant | Product Type |
|---|---|
| Aldehydes | Secondary Alcohols ebsco.com |
| Ketones | Tertiary Alcohols ebsco.com |
| Esters | Tertiary Alcohols ebsco.com |
| Carbon Dioxide | Carboxylic Acids masterorganicchemistry.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Bromopentylmagnesium |
| Pentylmagnesium bromide |
| 1-bromopentane |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| (+)-hyperaspine |
| Lithium chloride |
| Nickel |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;pentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQLLDGXBLGMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883478 | |
| Record name | Magnesium, bromopentyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-25-4 | |
| Record name | Magnesium, bromopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromopentyl- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromopentyl- | |
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| Record name | Bromopentylmagnesium | |
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Fundamental Reactivity and Mechanistic Investigations of Bromopentylmagnesium
Nucleophilic Characteristics and Carbanionic Nature of Pentylmagnesium Bromide
The pronounced nucleophilicity of pentylmagnesium bromide is a direct consequence of the carbon-magnesium bond's nature. Magnesium, being significantly less electronegative than carbon, polarizes the bond, leading to a partial negative charge on the pentyl group's terminal carbon atom and a partial positive charge on the magnesium atom. This polarization is so substantial that the pentyl group exhibits behavior akin to a carbanion, a species with a trivalent carbon atom that bears a formal negative charge. purdue.eduleah4sci.comchegg.com This carbanionic character makes pentylmagnesium bromide a potent nucleophile, readily attacking electron-deficient centers in a variety of organic substrates. purdue.edubyjus.com
The strength of this nucleophile is such that it can react with a wide array of electrophiles. The pentyl group, acting as the nucleophile, seeks out and forms a covalent bond with positively charged or partially positively charged atoms, most notably the carbon atom of carbonyl groups. byjus.comwikipedia.orglibretexts.org This fundamental reactivity is the basis for many of the carbon-carbon bond-forming reactions for which Grignard reagents are renowned.
Reaction Mechanisms in Carbon-Carbon Bond Forming Processes
The versatility of pentylmagnesium bromide is evident in its participation in a multitude of carbon-carbon bond-forming reactions. The mechanisms of these transformations are of significant interest to chemists as they dictate the reaction's outcome and stereochemistry.
The addition of pentylmagnesium bromide to carbonyl compounds is a classic and widely utilized transformation in organic synthesis. wikipedia.org The general mechanism involves the nucleophilic attack of the pentyl carbanion on the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com
Aldehydes and Ketones: The reaction with aldehydes and ketones proceeds via a nucleophilic addition mechanism. wikipedia.orgorganic-chemistry.org The pentyl group attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol. byjus.comchemistrysteps.com The reaction with formaldehyde (B43269) specifically produces a primary alcohol. purdue.eduorganic-chemistry.org The addition to prochiral ketones can often be predicted by models such as Cram's Rule or the Felkin-Anh model, which account for the steric and electronic interactions in the transition state. wikipedia.org
Esters: The reaction of pentylmagnesium bromide with esters is more complex as it involves two equivalents of the Grignard reagent. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. jove.comlibretexts.org This ketone is then immediately attacked by a second molecule of pentylmagnesium bromide in a nucleophilic addition reaction, ultimately forming a tertiary alcohol after acidic workup. chemistrysteps.comjove.comlibretexts.org
Carbon Dioxide: Pentylmagnesium bromide can also react with carbon dioxide in a carboxylation reaction. purdue.eduquora.com The pentyl nucleophile attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. study.comgoogle.com Acidic workup then protonates this salt to yield a carboxylic acid, in this case, hexanoic acid. quora.comdoubtnut.comstudy.com
| Carbonyl Compound | Initial Product | Final Product (after workup) | Reaction Type |
|---|---|---|---|
| Aldehyde (RCHO) | Magnesium alkoxide | Secondary alcohol | Nucleophilic Addition |
| Ketone (R2CO) | Magnesium alkoxide | Tertiary alcohol | Nucleophilic Addition |
| Ester (RCOOR') | Ketone (intermediate) | Tertiary alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
| Carbon Dioxide (CO2) | Magnesium carboxylate | Carboxylic acid | Carboxylation |
While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds (enones), conjugate or 1,4-addition can be promoted, particularly with the use of copper catalysts. masterorganicchemistry.commdpi.com In a conjugate addition, the nucleophilic pentyl group adds to the β-carbon of the enone, with the resulting enolate being protonated during workup to afford a saturated ketone. libretexts.orglibretexts.org This reactivity provides a powerful method for the formation of carbon-carbon bonds at a position further removed from the carbonyl group. masterorganicchemistry.com
Recent research has also explored the conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides. acs.orgresearchgate.net This reaction, often catalyzed by copper(I) salts, allows for the 1,6-addition of the pentyl group, leading to the formation of substituted aniline (B41778) derivatives. acs.org This tandem strategy, involving the in situ formation of the reactive intermediate followed by the Grignard addition, opens up new avenues for the synthesis of complex nitrogen-containing molecules. acs.org
Electron Transfer Pathways in Grignard Reactions
While the majority of Grignard reactions are considered to proceed through a polar, two-electron pathway, the possibility of a single-electron transfer (SET) mechanism has been a subject of considerable investigation. nih.govacs.org In an SET mechanism, an electron is transferred from the Grignard reagent to the substrate, generating a radical ion pair. rsc.orgresearchgate.net The subsequent reaction of these radical intermediates can lead to the observed products.
Evidence for SET pathways has been observed in reactions with certain substrates, particularly sterically hindered ketones or those with low reduction potentials, such as aromatic ketones. organic-chemistry.orgnih.gov The formation of side products arising from radical coupling can be indicative of an SET mechanism. wikipedia.org However, for the reactions of most Grignard reagents with aldehydes and alkyl ketones, the concerted, two-electron pathway is generally favored. nih.gov The competition between the polar and SET pathways is influenced by factors such as the nature of the Grignard reagent, the substrate, and the reaction conditions. acs.org
Schlenk Equilibrium Dynamics in Bromopentylmagnesium Solutions
In solution, Grignard reagents such as bromopentylmagnesium exist in a dynamic equilibrium known as the Schlenk equilibrium. fiveable.mewikipedia.orglibretexts.org This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into one molecule of the dialkylmagnesium (R2Mg) and one molecule of the magnesium dihalide (MgX2). acs.orgnih.govd-nb.info
2 RMgX ⇌ R₂Mg + MgX₂
Applications of Bromopentylmagnesium in Complex Organic Synthesis
Construction of Aliphatic Carbon Skeletons via C-C Coupling
The primary application of pentylmagnesium bromide is as a nucleophilic source of a pentyl group for the formation of new carbon-carbon bonds. This is fundamental to the construction of longer aliphatic chains. A key example is its use in the total synthesis of the alkaloid (+)-hyperaspine, where it is employed to synthesize a crucial intermediate through olefin alkylation. sigmaaldrich.com This type of reaction underscores the reagent's role in building complex carbon skeletons from simpler precursors.
The formation of Grignard reagents like pentylmagnesium bromide can sometimes be accompanied by undesired side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the initial halide. researchgate.net However, process optimization, including the use of continuous production methods, can significantly improve the selectivity and yield of the desired Grignard reagent. researchgate.net
Total Synthesis Strategies Utilizing Pentylmagnesium Bromide
In the broader context of total synthesis, pentylmagnesium bromide is utilized in various strategies that leverage its reactivity as a Grignard reagent. These strategies primarily involve its reaction with a wide range of electrophilic partners, often facilitated by transition metal catalysts.
As a potent nucleophile, pentylmagnesium bromide readily reacts with a variety of electrophiles to form new C-C bonds. This includes reactions with alkyl halides, tosylates, and other substrates with good leaving groups. nih.govpitt.edu These alkylation reactions are a direct method for extending carbon chains and introducing the pentyl moiety into a target molecule. For instance, pentylmagnesium bromide can be used in the preparation of hydroxypiperidinones through an addition-cyclization-deprotection process involving aldimines. sigmaaldrich.com
Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used methodology for C-C bond formation in modern organic synthesis. thermofisher.commdpi.com Pentylmagnesium bromide is an effective coupling partner in several such reactions, including Kumada, Negishi, and Suzuki-type couplings, which are indispensable for creating complex organic molecules. eie.grumb.edu
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to methods using precious metals like palladium. organic-chemistry.orgnih.gov A notable application is the coupling of aliphatic Grignard reagents, such as pentylmagnesium bromide, with functionalized primary and secondary alkyl halides. researchgate.netresearcher.life A catalytic system composed of cobalt chloride (CoCl₂) and tetramethylethylenediamine (TMEDA) has been shown to be highly effective for this transformation. researchgate.netresearcher.life A key advantage of this method is its high chemoselectivity, as it tolerates sensitive functional groups like ketones, esters, and nitriles within the substrates. researchgate.netresearcher.life
| Entry | Alkyl Halide | Grignard Reagent | Catalyst System | Product | Yield (%) | Ref |
| 1 | 6-bromohexanenitrile | Pentylmagnesium bromide | CoCl₂, TMEDA | 11-undecanenitrile | 85 | researchgate.net |
| 2 | Ethyl 4-bromobutanoate | Pentylmagnesium bromide | CoCl₂, TMEDA | Ethyl nonanoate | 82 | researchgate.net |
| 3 | 1-Bromo-4-chlorobutane | Pentylmagnesium bromide | CoCl₂, TMEDA | 1-Chloro-nonane | 90 | researchgate.net |
Copper-based catalysts also facilitate the cross-coupling of Grignard reagents with alkyl electrophiles. princeton.edu These reactions are particularly useful for coupling with primary alkyl halides. princeton.edu For example, pentylmagnesium bromide can participate in copper-catalyzed cross-coupling reactions with alkyl fluorides to form alkanes. sigmaaldrich.com The reactivity and success of these couplings can be influenced by additives. For instance, the presence of 1-phenylpropyne has been shown to have a remarkable effect on the copper-catalyzed cross-coupling of Grignard reagents with primary alkyl halides. princeton.edu
| Entry | Alkyl Electrophile | Grignard Reagent | Catalyst | Product | Yield (%) | Ref |
| 1 | 1-Fluorooctane | Pentylmagnesium bromide | CuCl₂ | Tridecane | 95 | |
| 2 | 1-Bromooctane | Pentylmagnesium bromide | CuI, 1-Phenylpropyne | Tridecane | 98 | princeton.edu |
Oxidative coupling reactions provide a means to form C-C bonds without the use of traditional transition metal catalysts. The stable nitroxide radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has been shown to be a highly efficient oxidant for the homo- and cross-coupling of Grignard reagents. chimia.ch This method offers a powerful strategy for C-C bond formation under metal-free conditions. chimia.ch While the specific application to pentylmagnesium bromide is not extensively detailed, the general mechanism involves the oxidation of the Grignard reagent to generate a radical species that can then couple. The mechanism of these TEMPO-mediated couplings is not yet fully understood, but it is proposed to proceed without the formation of free aryl radicals as intermediates in the case of aryl Grignard reagents. chimia.ch
Cross-Coupling Reactions (e.g., with Transition Metal Catalysis)
Synthesis of Polymeric Materials and Macromolecules from Bifunctional Grignard Reagents
Bifunctional Grignard reagents are powerful tools in polymer chemistry, enabling the synthesis of macromolecules with reactive groups at both ends. A Grignard reagent derived from a dihaloalkane, such as 1,5-dibromopentane, can be conceptualized as a bifunctional initiator or monomer. The formation of such a reagent, BrMg(CH₂)₅MgBr, allows for the growth of a polymer chain from both ends simultaneously. This approach is particularly valuable in the synthesis of telechelic polymers, which are macromolecules bearing functional end-groups. These terminal functional groups are crucial for subsequent reactions, such as chain extension, cross-linking, or grafting, to create more complex polymeric architectures like block copolymers.
One significant application of this concept is in Grignard Metathesis (GRIM) polymerization. This method is widely used for synthesizing conjugated polymers, such as poly(3-alkylthiophene)s (P3ATs). In a modified GRIM process, a bifunctional Grignard reagent can act as an initiator. The polymerization of a monomer like 2,5-dibromo-3-alkylthiophene proceeds in the presence of a nickel catalyst, leading to the formation of difunctionalized polymers. cmu.edu The bifunctional initiator can be incorporated at the ends of the polymer chain, yielding a telechelic polymer.
The general strategy involves the reaction of the bifunctional Grignard reagent with the monomer-catalyst complex. This process allows for the creation of polymers where both chain ends can be capped with specific functionalities. The choice of the Grignard reagent is critical; alkyl Grignard reagents typically lead to difunctionalized polymers, whereas certain unsaturated Grignards (like vinyl or ethynyl) may result in monofunctionalized products due to interactions with the catalyst. cmu.edu
The table below illustrates the outcomes of using different types of Grignard reagents in modified GRIM polymerization for producing end-functionalized poly(3-hexylthiophene)s (P3HT), demonstrating the principle applicable to bifunctional reagents derived from compounds like bromopentylmagnesium.
| Grignard Reagent Type | Example Reagent | Resulting Polymer Functionality | Reference |
|---|---|---|---|
| Alkyl | CH₃MgBr | Difunctionalized | cmu.edu |
| Aryl | PhMgBr | Difunctionalized | cmu.edu |
| Alkenyl | CH₂=CHMgBr | Monofunctionalized | cmu.edu |
| Alkynyl | HC≡CMgBr | Monofunctionalized | cmu.edu |
Regioselective and Stereoselective Transformations involving Pentylmagnesium Bromide
Pentylmagnesium bromide (C₅H₁₁MgBr), as a typical Grignard reagent, is a strong nucleophile and base used to form new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The regioselectivity and stereoselectivity of its reactions are of paramount importance in achieving desired molecular architectures in complex organic synthesis.
Regioselectivity refers to the preference for a reagent to react at one specific site over other possible sites. In reactions with pentylmagnesium bromide, regioselectivity is often dictated by the substrate's electronic and steric properties, as well as reaction conditions. For example, in the addition to α,β-unsaturated carbonyl compounds, pentylmagnesium bromide can undergo either a 1,2-addition across the carbonyl group or a 1,4-conjugate addition. The choice between these pathways can be influenced by factors such as the steric hindrance around the carbonyl carbon and the presence of catalysts.
In the context of polyfunctionalized aromatic and heterocyclic compounds, halogen-magnesium exchange reactions offer a powerful method for generating new Grignard reagents with high regioselectivity. uni-muenchen.denih.gov While not a direct reaction of pentylmagnesium bromide, the principles governing regioselective Br/Mg exchange are relevant. The use of bimetallic reagents or Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can precisely control which halogen atom on a polyhalogenated substrate is exchanged for magnesium. uni-muenchen.denih.govresearchgate.net This allows for the selective formation of a Grignard reagent at a specific position, which can then react with an electrophile.
The table below summarizes how additives can influence the regioselectivity of Br/Mg exchange on a model substrate, 2,5-dibromopyridine, which informs the type of control possible in Grignard chemistry.
| Substrate | Reagent/Conditions | Major Product Position of Mg Insertion | Reference |
|---|---|---|---|
| 2,5-dibromopyridine | sBu₂Mg·2LiOR in toluene | C2 | uni-muenchen.de |
| 2,5-dibromopyridine | sBu₂Mg·2LiOR + PMDTA in toluene | C5 | uni-muenchen.de |
Stereoselectivity involves the preferential formation of one stereoisomer over another. When pentylmagnesium bromide adds to a prochiral carbonyl compound, such as a ketone with two different substituents, a new chiral center is created. The stereochemical outcome of such additions is often governed by steric hindrance. According to models of asymmetric induction, the Grignard reagent will preferentially attack the less hindered face of the carbonyl group. nih.gov
For cyclic ketones, the conformational rigidity of the ring can lead to high diastereoselectivity. The pentyl group will add to the carbonyl from the face that is more sterically accessible, avoiding bulky substituents on the ring. nih.gov For instance, in a substituted cyclohexanone, if one face is blocked by axial substituents, the addition of a Grignard reagent will occur predominantly from the opposite, more open equatorial face. nih.gov The degree of stereoselectivity is highest when the substrate has strong conformational preferences and the carbonyl group is significantly sterically hindered on one face. nih.gov
Advanced Strategies and Methodologies Employing Functionalized Bromopentylmagnesium Reagents
Design and Synthesis of Bifunctional Pentylmagnesium Reagents for Annulation Methods
The design of bifunctional reagents, which possess two distinct reactive centers within a single molecule, is a powerful strategy for constructing cyclic systems through annulation (ring-forming) reactions. A bifunctional pentylmagnesium reagent typically contains the nucleophilic carbon-magnesium bond at one end of the five-carbon chain and a second functional group (or a precursor to one) at another position.
The synthesis of such a reagent requires careful strategic planning. For instance, starting from a dihaloalkane like 1,5-dibromopentane, a selective monometalation can be achieved by controlling the stoichiometry of magnesium. This process yields a reagent with a Grignard function at one end and a terminal bromide at the other. This dual-functionality allows for a two-stage reaction sequence. First, the Grignard end can react with an electrophile, such as a ketone or an ester. The subsequent product is then primed for an intramolecular reaction, where the terminal bromide can be converted into a nucleophile (e.g., via lithium-halogen exchange) or attacked by an internal nucleophile to close the ring.
An alternative approach involves introducing a protected functional group onto the pentyl chain before the Grignard formation. For example, a pentenyl bromide can be used, where the double bond acts as a latent functional group. After the Grignard reagent reacts in a desired manner, the double bond can be subjected to further transformations, such as epoxidation or ozonolysis, to facilitate a subsequent annulation step. This methodology transforms a simple linear Grignard reagent into a versatile tool for building complex cyclic molecules.
Tandem Reactions and Cascade Processes Initiated by Bromopentylmagnesium
Tandem reactions, or cascade processes, involve a sequence of two or more bond-forming events that occur in a single pot without the isolation of intermediates. These processes are highly efficient, minimizing waste and purification steps. A bromopentylmagnesium reagent can act as a trigger for such a cascade. The process begins with the nucleophilic attack of the Grignard reagent on a carefully designed substrate. This initial reaction creates a new intermediate that is structurally poised to undergo a subsequent, spontaneous intramolecular reaction.
A representative example of this strategy is the Grignard-mediated cascade addition/cyclization of diynes. nih.gov In this type of reaction, a substrate containing two alkyne units is treated with a Grignard reagent in the presence of a copper catalyst. The pentylmagnesium bromide would first add across one of the triple bonds (a carbometalation step), generating a vinyl-metal species. This intermediate can then readily attack the second alkyne group within the same molecule, leading to the formation of a new ring system. Such a cascade, initiated by a simple Grignard addition, can rapidly generate complex polycyclic structures from linear precursors. nih.gov
The scope of this methodology is demonstrated in the table below, based on analogous Grignard-initiated cascade reactions. nih.gov
| Substrate (Diyne) | Grignard Reagent | Catalyst System | Product (Cyclized Olefin) | Yield (%) |
|---|---|---|---|---|
| 1,6-Heptadiyne Derivative | Ethylmagnesium Bromide | CuI/LiCl | Methylene-cyclopentane Derivative | 75 |
| 1,7-Octadiyne Derivative | Propylmagnesium Bromide | CuI/LiCl | Methylene-cyclohexane Derivative | 68 |
| Substituted 1,6-Heptadiyne | Pentylmagnesium Bromide (Hypothetical) | CuI/LiCl | Substituted Methylene-cyclopentane | N/A |
This data illustrates how the initial addition of an alkylmagnesium reagent triggers a cyclization to form various ring sizes in good yields. The success of the reaction hinges on the substrate being properly configured for the intramolecular step following the initial Grignard addition.
Anion Relay Chemistry (ARC) in Conjunction with Pentylmagnesium Bromide
Anion Relay Chemistry (ARC) is a sophisticated tactic that enables the formation of multiple carbon-carbon bonds in a single operation by strategically transferring a negative charge through a molecule. organic-chemistry.org The process is typically initiated by the nucleophilic addition of an organometallic reagent to an epoxide that is substituted with a trialkylsilyl group. organic-chemistry.org A strong nucleophile like pentylmagnesium bromide is well-suited for this initiating role.
The ARC sequence begins when the pentyl anion from bromopentylmagnesium attacks the epoxide ring, leading to its opening and the formation of an oxyanion. This intermediate is then induced to undergo a nih.govcdnsciencepub.com-Brook rearrangement, a process where the oxygen forms a bond with the silicon atom, causing the transfer of the negative charge from the oxygen to a carbon atom located further down the chain. organic-chemistry.orgillinois.edu This newly formed carbanion can then be trapped by a second electrophile, completing a multi-component coupling. The use of a Grignard reagent like pentylmagnesium bromide serves as the crucial first step that sets the entire relay in motion. nih.gov
Stabilization of Grignard Reagents through Macrocyclic Hosts
Grignard reagents are notoriously reactive and sensitive to air and moisture. A modern strategy to enhance their stability and modulate their reactivity involves the use of macrocyclic hosts. These large, ring-shaped molecules can encapsulate the Grignard reagent in a host-guest complex, shielding it from the bulk solvent and decomposition pathways.
Pillar[n]arenes, a class of macrocycles with a pillar-like shape, have been shown to be particularly effective at encapsulating and stabilizing Grignard reagents with linear alkyl chains, such as bromopentylmagnesium. researchgate.netnih.govnih.gov The hydrophobic cavity of a pillar cdnsciencepub.comarene is ideally sized to accommodate the five-carbon pentyl chain. This encapsulation is driven by favorable host-guest interactions, which stabilize the reactive carbon-magnesium bond without rendering it inert. researchgate.netnih.govnih.gov The complexed Grignard reagent remains available to participate in chemical reactions, sometimes with modified selectivity compared to its uncomplexed state. This approach offers a way to handle and utilize these powerful reagents with greater control.
| Host Molecule | Guest Molecule | Binding Interaction | Effect on Guest |
|---|---|---|---|
| Pillar cdnsciencepub.comarene | Bromopentylmagnesium | Encapsulation of the pentyl chain within the macrocyclic cavity | Increased thermal stability; Shielding from protic impurities |
| None (Standard Solution) | Bromopentylmagnesium | Solvation by ether molecules | Standard reactivity and susceptibility to decomposition |
Immobilized Grignard Reagents and Solid-Phase Synthesis Applications
Solid-phase organic synthesis (SPOS) is a technique where reactions are carried out on substrates that are covalently attached to an insoluble polymer support, such as polystyrene beads. researchgate.netsci-hub.red This methodology simplifies purification, as excess reagents and byproducts can be removed by simple filtration and washing of the polymer resin.
While Grignard reagents themselves can be tethered to a solid support, a more common and practical approach is to immobilize the electrophilic substrate and add the Grignard reagent, such as bromopentylmagnesium, as a solution-phase reactant. cdnsciencepub.comcdnsciencepub.com For example, an aldehyde or ketone can be attached to a resin via a suitable linker. researchgate.net The resin-bound substrate is then treated with an excess of bromopentylmagnesium in an appropriate solvent like THF. After the reaction is complete, the resin is washed thoroughly to remove all soluble materials, including unreacted Grignard reagent and the magnesium bromide salt byproduct. Finally, the desired product, now containing the pentyl group, is cleaved from the solid support in a pure form. This "catch-and-release" strategy leverages the high reactivity of Grignard reagents while capitalizing on the purification advantages of solid-phase chemistry. cdnsciencepub.comresearchgate.net
Analytical and Spectroscopic Characterization of Pentylmagnesium Bromide Intermediates
Spectroscopic Techniques for Structural Elucidation of Organomagnesium Species (e.g., NMR, IR, Raman)
Spectroscopy is a fundamental tool for analyzing the composition and structure of chemical species at a molecular level. jchps.comslideshare.netroutledge.com For reactive intermediates like pentylmagnesium bromide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide invaluable, non-destructive insights into their structure and dynamic behavior in solution. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful methods for characterizing organomagnesium compounds in solution. researchgate.net It provides detailed information about the local chemical environment of specific nuclei. For pentylmagnesium bromide, ¹H and ¹³C NMR are routinely used to confirm the structure of the pentyl group and to observe changes in the electronic environment of the carbon atoms upon bonding to magnesium.
The α-carbon (the carbon directly bonded to magnesium) experiences a significant upfield shift in the ¹³C NMR spectrum compared to the parent haloalkane, which is characteristic of the formation of the C-Mg bond. Studies on various Grignard reagents show that the solvent and concentration can influence chemical shifts due to the dynamic nature of the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent (RMgX) into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). wikipedia.org
²⁵Mg-NMR, although less common due to the quadrupolar nature of the ²⁵Mg nucleus, offers direct insight into the magnesium coordination sphere. nih.gov Different species in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can be identified by their distinct ²⁵Mg chemical shifts, providing a window into the complex solution equilibria. Furthermore, advanced NMR techniques can be used to study the rapid exchange processes that occur between these different organomagnesium species in solution. scispace.comrsc.orgrsc.org
Table 1: Representative NMR Data for Grignard Reagent Characterization
| Nucleus | Typical Chemical Shift (ppm) | Information Provided |
| ¹H | Protons on α-carbon are shifted upfield | Confirms the structure of the alkyl group and detects dynamic processes. acs.orgwisc.edu |
| ¹³C | α-carbon signal is significantly upfield shifted | Provides definitive evidence of C-Mg bond formation and information on the electronic structure. acs.org |
| ²⁵Mg | Distinct shifts for RMgX, R₂Mg, and MgX₂ species | Directly probes the magnesium environment and allows for the study of the Schlenk equilibrium. nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to probe the bonding within organometallic compounds. researchgate.netscribd.com The key vibration of interest in pentylmagnesium bromide is the Mg-C stretching frequency. This vibration typically appears in the far-infrared region of the spectrum, usually between 300 and 600 cm⁻¹.
The exact position of the Mg-C stretch is sensitive to several factors, including:
Aggregation: Grignard reagents can exist as monomers, dimers, or larger aggregates, which alters the vibrational frequency.
Solvation: The coordination of solvent molecules (e.g., diethyl ether, tetrahydrofuran) to the magnesium center influences the strength and, consequently, the stretching frequency of the Mg-C bond.
Schlenk Equilibrium: The different species present in solution (RMgX, R₂Mg) will have distinct Mg-C stretching frequencies.
Raman spectroscopy is particularly advantageous for studying the Mg-C bond. libretexts.org Since the Mg-C bond is highly polarizable, it often gives rise to a strong Raman signal, whereas it may be weak in the IR spectrum. libretexts.org Conversely, polar functional groups like carbonyls, which are relevant when studying Grignard reactions with ketones or aldehydes, show strong IR absorption bands. nih.gov The combination of both IR and Raman spectroscopy can, therefore, provide complementary information for a more complete structural picture. libretexts.org
Table 2: Characteristic Vibrational Frequencies for Organomagnesium Species
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Significance |
| Mg-C Stretch | Raman, Far-IR | 300 - 600 | Confirms the presence of the metal-carbon bond; sensitive to coordination and aggregation state. researchgate.netlibretexts.org |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Characteristic of the pentyl group. |
| C-O Stretch (Ether Solvent) | IR | 1050 - 1150 | Monitors the coordination of solvent molecules to the magnesium center. |
Mass Spectrometry Approaches for Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. jchps.comyoutube.com While direct analysis of the highly reactive pentylmagnesium bromide by conventional MS is challenging, it is an invaluable tool for monitoring the progress of Grignard reactions.
Typically, reaction aliquots are quenched (e.g., with water or a mild acid) to convert the organomagnesium species into stable, volatile organic compounds that can be readily analyzed. For example, quenching the reaction mixture of a pentylmagnesium bromide synthesis allows for the analysis of the desired product (pentane) and any unreacted starting material (1-bromopentane).
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for this purpose. The resulting mass spectrum provides a molecular ion peak corresponding to the mass of the quenched product, along with a characteristic fragmentation pattern that serves as a molecular fingerprint. youtube.com For instance, the analysis of a quenched sample from a reaction between pentylmagnesium bromide and an aldehyde would allow for the identification of the resulting secondary alcohol, confirming the success of the carbon-carbon bond formation. The presence of bromine's distinctive isotopic pattern (⁷⁹Br and ⁸¹Br in nearly equal abundance) in the mass spectrum of byproducts can also be a useful diagnostic tool. wisc.edu
Modern process chemistry increasingly utilizes real-time monitoring techniques. acs.org While direct MS analysis of the Grignard reagent in solution is complex, hyphenated techniques and specialized ionization methods are being developed. In-situ monitoring, often using spectroscopic methods like FTIR, allows chemists to track reactant consumption and product formation continuously, providing critical data for reaction optimization and safety. mt.comhzdr.de
Computational Chemistry and Density Functional Theory (DFT) Studies on Pentylmagnesium Bromide Reactivity and Structure
Computational chemistry provides powerful theoretical tools to complement experimental findings, offering detailed insights into molecular structures, bonding, and reaction mechanisms that can be difficult to access experimentally. whiterose.ac.uk Density Functional Theory (DFT) is a widely used computational method for studying Grignard reagents due to its favorable balance of accuracy and computational cost. researchgate.net
Theoretical investigations into pentylmagnesium bromide and related alkyl Grignard reagents focus on several key areas:
Structure and Aggregation: DFT calculations are used to determine the geometries of monomeric and dimeric forms of Grignard reagents. These calculations typically include coordinating solvent molecules (e.g., THF, diethyl ether) to model the solution-phase structure accurately. wikipedia.org Studies have shown that dimeric structures, often with bridging halogen atoms, can be energetically favorable and play a crucial role in the reactivity of the reagent. researchgate.netacs.org
The Schlenk Equilibrium: Computational models can predict the relative energies of the different species involved in the Schlenk equilibrium (RMgX, MgR₂, MgX₂), helping to understand the position of the equilibrium under various conditions.
Reaction Mechanisms: DFT is extensively used to map out the potential energy surfaces of reactions involving Grignard reagents. This allows for the investigation of reaction pathways, such as the addition to a carbonyl group. researchgate.netpku.edu.cn Calculations can distinguish between different proposed mechanisms, for example, a concerted polar mechanism versus a stepwise single-electron transfer (SET) mechanism. researchgate.net The geometries of transition states can be calculated, providing insight into the factors that control stereoselectivity.
Systematic theoretical studies on the formation of Grignard reagents have also been performed, revealing that the reaction mechanism can depend on the size of the magnesium clusters involved. rsc.org These computational findings provide a deeper understanding of the structure-reactivity relationships that govern the chemistry of pentylmagnesium bromide. rsc.org
Table 3: Computationally Derived Parameters for a Model Grignard Reagent (CH₃MgCl in THF)
| Parameter | Species | Computational Result | Significance |
| Mg-C Bond Length | Monomer (solvated) | ~2.1 - 2.2 Å | Provides fundamental structural data on the metal-carbon bond. |
| Mg-Br Bond Length | Monomer (solvated) | ~2.5 - 2.6 Å | Characterizes the magnesium-halogen interaction. |
| Dimerization Energy | 2 RMgX ⇌ (RMgX)₂ | Favorable (Exothermic) | Indicates the thermodynamic driving force for aggregation in solution. researchgate.netacs.org |
| Activation Energy (Addition to C=O) | Dimeric Reagent | Lower than monomer | Suggests that dimeric species can be more reactive than monomers in nucleophilic additions. researchgate.net |
(Note: Data are representative values for simple alkyl Grignard reagents from DFT studies and serve to illustrate the type of information obtained. Actual values for pentylmagnesium bromide may vary.)
Future Perspectives and Unexplored Research Avenues for Bromopentylmagnesium Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While Grignard reactions are powerful, controlling their reactivity and selectivity, especially in complex molecular settings, remains a key challenge. Future research is directed towards the development of sophisticated catalytic systems that can modulate the inherent reactivity of bromopentylmagnesium. The exploration of transition-metal catalysts, particularly those based on iron, copper, and nickel, continues to be a fertile ground for discovery. These catalysts can enable cross-coupling reactions that are otherwise difficult to achieve, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
Another promising avenue is the use of chiral ligands in catalysis to achieve asymmetric synthesis. The development of magnesium complexes bearing specifically designed pendant ligands could allow for enantioselective additions of the pentyl group to various electrophiles. This would be highly valuable in the synthesis of chiral molecules, which are crucial in the pharmaceutical and agrochemical industries. Research into bimetallic catalytic systems, where a second metal works in concert with magnesium, could also unlock novel reaction pathways and enhance selectivity.
| Catalyst Type | Potential Application with Bromopentylmagnesium | Expected Outcome |
| Iron-based catalysts | Cross-coupling reactions with aryl and vinyl halides. | Cost-effective and less toxic alternative to traditional palladium or nickel catalysts. |
| Copper-based catalysts | Carbomagnesiation and conjugate addition reactions. | Enhanced control over regioselectivity and stereoselectivity. |
| Chiral N-heterocyclic carbene (NHC)-Mg complexes | Asymmetric addition to carbonyl compounds. | Synthesis of enantioenriched secondary alcohols. |
| Bimetallic (e.g., Mg/Zn, Mg/Li) systems | Barbier-type reactions and functional group tolerance. | Improved reactivity and broader substrate scope under milder conditions. |
Sustainable and Green Chemistry Approaches in Grignard Synthesis
The traditional synthesis of Grignard reagents often involves volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A major focus of future research is the implementation of green chemistry principles to mitigate the environmental impact of these processes. umb.edu One of the most significant advancements is the exploration of alternative, more sustainable solvents. umb.edu For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has emerged as a superior or equivalent solvent to traditional ethers for Grignard reactions. umb.edu
Mechanochemistry, specifically ball-milling, presents a revolutionary approach to Grignard reagent formation that drastically reduces the need for solvents. sciencedaily.com This technique involves the mechanical grinding of magnesium metal and the organic halide, with only a minimal amount of solvent required, leading to a paste-like Grignard reagent. sciencedaily.com This not only minimizes waste but also enhances safety by reducing the inventory of flammable solvents and potentially allowing the reaction to be less sensitive to air and moisture. sciencedaily.commorressier.com Further research into solid-state, solvent-free, or aqueous Grignard-type reactions, possibly mediated by other metals like zinc, is a key area for future exploration. beyondbenign.org
| Green Chemistry Approach | Description | Key Advantages |
| Alternative Solvents | Use of bio-derived solvents like 2-MeTHF or hybrid solvent systems. umb.edu | Reduced environmental impact, improved safety profile, derived from renewable feedstocks. morressier.com |
| Mechanochemistry (Ball-Milling) | Mechanical activation of magnesium and organohalide in the near absence of solvent. sciencedaily.com | Drastic reduction in solvent use, less stringent anhydrous requirements, reduced hazardous waste. sciencedaily.comsoton.ac.uk |
| Energy Efficiency | Application of microwave irradiation to accelerate reaction times. umb.edu | Faster reactions, potentially lower energy consumption compared to conventional heating. |
Integration of Bromopentylmagnesium Reagents in Flow Chemistry and Automation
The synthesis and use of Grignard reagents are often challenging to scale up in traditional batch reactors due to their highly exothermic nature and the handling of heterogeneous magnesium turnings. morressier.com Flow chemistry offers a powerful solution to these problems by performing reactions in continuous-flow systems. thieme.de These systems, characterized by small reactor volumes and high surface-area-to-volume ratios, allow for excellent heat transfer and precise temperature control, significantly improving the safety of Grignard reagent formation and subsequent reactions. europa.eu
The integration of bromopentylmagnesium synthesis into automated flow platforms enables the on-demand generation and immediate consumption of the reagent. nih.gov This "in-situ" approach avoids the need to store large quantities of the reactive organometallic compound, further enhancing safety. nih.gov Automation allows for precise control over reaction parameters such as stoichiometry, residence time, and temperature, leading to improved reproducibility and product purity. europa.eu Future work will likely focus on developing fully automated, multi-step synthesis platforms where the formation of bromopentylmagnesium is seamlessly coupled with subsequent reaction and purification steps, streamlining the production of complex molecules. thieme.de
| Feature of Flow Chemistry | Advantage for Bromopentylmagnesium Chemistry |
| Superior Heat Transfer | Mitigates risks associated with the highly exothermic nature of Grignard formation, preventing thermal runaways. europa.eu |
| Precise Parameter Control | Automated pumps and reactors allow for exact control of stoichiometry and reaction time, improving yield and consistency. europa.eu |
| In-situ Generation and Consumption | Enhances safety by minimizing the inventory of hazardous Grignard reagents at any given time. nih.gov |
| Scalability | Easier and safer scaling of production from laboratory to industrial quantities compared to batch processing. morressier.com |
Exploration of New Synthetic Applications in Complex Chemical Synthesis
While bromopentylmagnesium is a standard reagent for adding a pentyl group, its potential in the construction of highly complex molecular architectures is far from fully realized. Future research will likely see its application in novel and sophisticated synthetic strategies. For instance, its use in the synthesis of macrocyclic compounds, which are important in host-guest chemistry and as pharmaceutical scaffolds, is an area of growing interest. nih.govmdpi.com Bromopentylmagnesium could serve as a key nucleophile in ring-forming reactions or in the construction of linear precursors for macrocyclization.
Furthermore, the development of new organometallic reagents derived from bromopentylmagnesium holds significant promise. Transmetalation reactions with other metals (e.g., zinc, copper, titanium) can generate new reagents with unique reactivity profiles, enabling chemo- and stereoselective transformations that are not possible with the Grignard reagent alone. As medicinal chemistry seeks innovative building blocks for drug design, the functionalization of complex heterocyclic systems using bromopentylmagnesium and its derivatives will continue to be an important area of research, contributing to the discovery of new biologically active compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing bromopentylmagnesium (C₅H₁₁BrMg)?
- Methodological Guidance :
- Synthesis : Use Grignard reagent preparation techniques under anhydrous conditions. React 1-bromopentane with magnesium turnings in dry diethyl ether, maintaining a controlled temperature (typically 35–40°C) to avoid side reactions. Monitor reaction progress via gas evolution .
- Characterization : Confirm purity via titration with standardized HCl and analyze by NMR (¹H/¹³C) to verify the absence of unreacted alkyl halide. For structural confirmation, combine FT-IR (to identify Mg-C bonding at ~500 cm⁻¹) with elemental analysis .
Q. How can researchers ensure reproducibility in bromopentylmagnesium-based reactions?
- Critical Factors :
- Solvent Purity : Use rigorously dried diethyl ether (water content <50 ppm) to prevent hydrolysis.
- Stoichiometry : Precisely control the molar ratio of Mg to alkyl bromide (1:1.05) to minimize residual starting material.
- Data Reporting : Document reaction conditions (temperature, stirring rate) and raw titration data in appendices to facilitate replication .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., ΔrH°) influence the reactivity of bromopentylmagnesium in organometallic syntheses?
- Key Findings :
- Reaction Enthalpies : For reactions like bromopentylmagnesium with methanol, ΔrH° = -219.7 kJ/mol (in diethyl ether), indicating high exothermicity. This necessitates slow reagent addition and cooling to prevent thermal runaway .
- Solvent Effects : Compare ΔrH° values across solvents (e.g., THF vs. ether) to optimize reaction efficiency. For example, THF’s higher boiling point may allow elevated temperatures for sluggish reactions .
Q. What methodologies resolve contradictions in reported reaction yields involving bromopentylmagnesium?
- Analytical Strategies :
- Contradiction Analysis : Systematically vary parameters (e.g., solvent purity, Mg activation methods) to identify critical variables. Use design-of-experiments (DoE) frameworks to isolate confounding factors .
- Data Cross-Validation : Compare kinetic data (e.g., reaction rates) with thermodynamic models to reconcile discrepancies. For instance, low yields may stem from unaccounted side reactions (e.g., Schlenk equilibrium shifts) .
Q. How can computational modeling enhance the design of bromopentylmagnesium-mediated reactions?
- Integrated Approach :
- DFT Calculations : Model transition states for nucleophilic additions to predict regioselectivity (e.g., in ketone alkylation). Validate predictions with experimental NMR yields .
- Machine Learning : Train models on published ΔrH° and kinetic data (e.g., Holm, 1983) to forecast optimal reaction conditions for novel substrates .
Data Presentation and Replicability
Q. What standards should govern the presentation of thermochemical data for bromopentylmagnesium reactions?
- Best Practices :
- Tabulate Data : Include columns for ΔrH°, solvent, measurement method (e.g., RSC calorimetry), and uncertainties. Example:
| Reaction | ΔrH° (kJ/mol) | Solvent | Method | Reference |
|---|---|---|---|---|
| C₅H₁₁BrMg + CH₃OH | -219.7 | Diethyl ether | RSC |
- Metadata : Specify instrument calibration protocols and raw data archiving locations (e.g., institutional repositories) .
Q. How should researchers address variability in magnesium activation for bromopentylmagnesium synthesis?
- Experimental Design :
- Pre-Activation Methods : Test Mg pretreatment techniques (e.g., iodine activation, ultrasonic cleaning) to reduce induction periods.
- Statistical Analysis : Use ANOVA to evaluate yield variability across activation methods, reporting p-values and confidence intervals .
Ethical and Collaborative Considerations
Q. What are the best practices for sharing bromopentylmagnesium-related datasets to support open science?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
